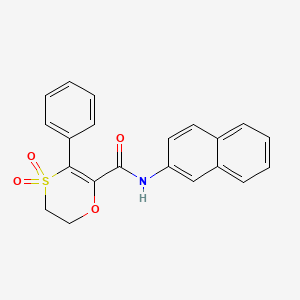![molecular formula C15H19NO4S B12201941 6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one](/img/structure/B12201941.png)
6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one is a chemical compound with the molecular formula C15H19NO4S and a molecular weight of 309.3807 This compound is known for its unique structure, which includes a chromenone core with a cyclohexylamino sulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one typically involves the reaction of a chromenone derivative with a cyclohexylamine and a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonyl group plays a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site . This interaction can disrupt the enzyme’s normal function, leading to the desired inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
6-[(cyclohexylamino)sulfonyl]-4a-hydrochromen-2-one: Similar structure but lacks the 8aH group.
6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydroquinolin-2-one: Similar structure with a quinolin core instead of chromenone.
Uniqueness
6-[(cyclohexylamino)sulfonyl]-8aH-4a-hydrochromen-2-one is unique due to its specific combination of a chromenone core with a cyclohexylamino sulfonyl group.
Properties
Molecular Formula |
C15H19NO4S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-oxo-4a,8a-dihydrochromene-6-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-12,14,16H,1-5H2 |
InChI Key |
UJRCFNUNXBCKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3C=CC(=O)OC3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12201860.png)
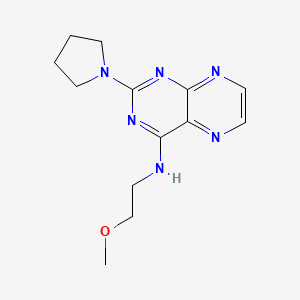
![9-(3,5-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12201864.png)
![1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B12201878.png)
![(3-Chloro-2-methylphenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B12201890.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12201894.png)
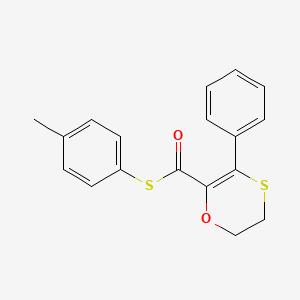
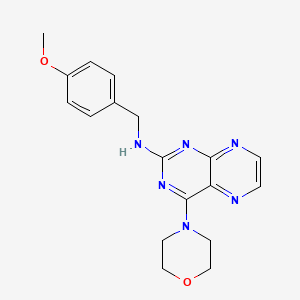
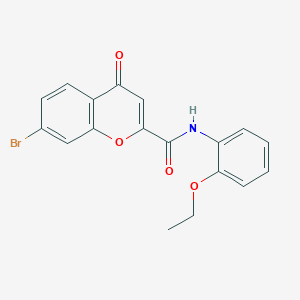
![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12201918.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12201925.png)
![4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12201926.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12201929.png)
